N-{4-[3-acetyl-1-(4-chlorophenyl)-5-(1H-indol-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}butanamide
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Overview
Description
N-{4-[3-acetyl-1-(4-chlorophenyl)-5-(1H-indol-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}butanamide is a complex organic compound that features a combination of several functional groups, including an indole, triazole, and butanamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-acetyl-1-(4-chlorophenyl)-5-(1H-indol-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}butanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the triazole ring, and finally, the attachment of the butanamide group. Common reagents used in these reactions include phenylhydrazine, acetyl chloride, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-acetyl-1-(4-chlorophenyl)-5-(1H-indol-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}butanamide can undergo various chemical reactions, including:
Oxidation: The indole and triazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines or alcohols .
Scientific Research Applications
N-{4-[3-acetyl-1-(4-chlorophenyl)-5-(1H-indol-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{4-[3-acetyl-1-(4-chlorophenyl)-5-(1H-indol-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}butanamide involves its interaction with specific molecular targets and pathways. The indole and triazole rings can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole and triazole derivatives, such as:
- 1H-indole-3-carbaldehyde
- 4-phenyl-1H-1,2,4-triazole-3-thiol
- 3-acetylindole .
Uniqueness
N-{4-[3-acetyl-1-(4-chlorophenyl)-5-(1H-indol-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C28H26ClN5O2 |
---|---|
Molecular Weight |
500.0 g/mol |
IUPAC Name |
N-[4-[5-acetyl-2-(4-chlorophenyl)-3-(1H-indol-3-yl)-3H-1,2,4-triazol-4-yl]phenyl]butanamide |
InChI |
InChI=1S/C28H26ClN5O2/c1-3-6-26(36)31-20-11-15-21(16-12-20)33-27(18(2)35)32-34(22-13-9-19(29)10-14-22)28(33)24-17-30-25-8-5-4-7-23(24)25/h4-5,7-17,28,30H,3,6H2,1-2H3,(H,31,36) |
InChI Key |
BXTUJOQITKJVIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)N2C(N(N=C2C(=O)C)C3=CC=C(C=C3)Cl)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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